![molecular formula C13H17N3O3 B5534506 1-methyl-4-(3-methyl-4-nitrobenzoyl)piperazine](/img/structure/B5534506.png)
1-methyl-4-(3-methyl-4-nitrobenzoyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-methyl-4-(3-methyl-4-nitrobenzoyl)piperazine, often involves complex reactions highlighting the compound's versatile nature. For instance, the synthesis processes can involve nucleophilic addition reactions, showcasing the compound's ability to act as a precursor for further chemical modifications. These synthesis pathways are crucial for producing biologically active compounds and intermediates for further chemical investigations (Liu Ya-hu, 2010).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, closely related to 1-methyl-4-(3-methyl-4-nitrobenzoyl)piperazine, reveals significant insights into their chemical behavior. Studies have shown that these compounds exhibit specific conformations and intermolecular interactions, such as hydrogen bonds, which play a critical role in their structural stability and reactivity. The detailed analysis of these molecular structures helps in understanding the compound's physical and chemical properties (Ninganayaka Mahesha et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(3-methyl-4-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-9-11(3-4-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYMFLDMEUPCBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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